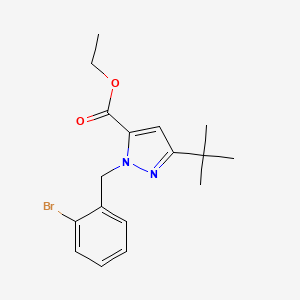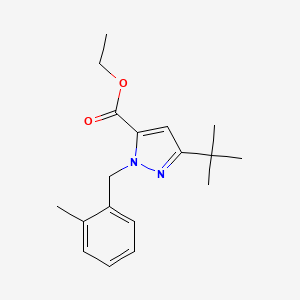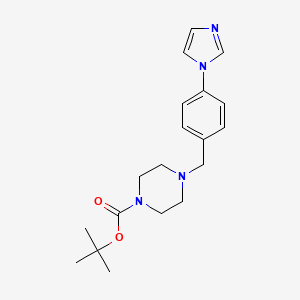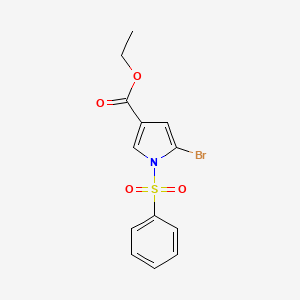
4-(4-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid t-butyl ester, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid t-butyl ester, 95% (4PBP) is a compound used in various scientific research applications. It is an organic compound with a molecular formula of C19H26N2O2. 4PBP is a white to off-white solid with a melting point of 99-101°C and a boiling point of 253-254°C. It is used in various scientific research applications, such as synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
4-(4-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid t-butyl ester, 95% is an organic compound that acts as a catalyst in the synthesis of various compounds. It acts as a proton donor, allowing the reaction to proceed faster. The proton transfer from the 4-(4-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid t-butyl ester, 95% to the substrate is facilitated by the presence of an electron-rich environment, such as a solvent. The proton transfer is also facilitated by the presence of an electron-deficient environment, such as an acid or base.
Biochemical and Physiological Effects
4-(4-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid t-butyl ester, 95% has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory and anti-tumor properties. It has also been found to have a protective effect against oxidative stress. Additionally, 4-(4-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid t-butyl ester, 95% has been found to have a neuroprotective effect, which could be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid t-butyl ester, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a stable compound, and it is not toxic. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, and it is not very soluble in organic solvents. Additionally, it is not very stable in the presence of light or heat.
Direcciones Futuras
There are several potential future directions for 4-(4-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid t-butyl ester, 95% research. One potential direction is to explore its potential use in the synthesis of other compounds, such as pyridinium esters. Another potential direction is to explore its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Additionally, further research could be conducted to explore its potential anti-tumor and anti-inflammatory properties. Finally, further research could be conducted to explore its potential use in the synthesis of other compounds, such as piperazine derivatives.
Métodos De Síntesis
4-(4-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid t-butyl ester, 95% is typically synthesized by a reaction between 4-pyridin-4-yl-benzyl chloride and piperazine-1-carboxylic acid t-butyl ester. The reaction is carried out in a solvent, such as dichloromethane, and the product is isolated by filtration. The yield of the reaction is usually 95%.
Aplicaciones Científicas De Investigación
4-(4-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid t-butyl ester, 95% is used in various scientific research applications, such as synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. It is used in the synthesis of pyridinium esters, which are used as reagents in organic synthesis. It is also used in the synthesis of piperazine derivatives, which are used as pharmaceuticals and as building blocks for other compounds. 4-(4-Pyridin-4-yl-benzyl)-piperazine-1-carboxylic acid t-butyl ester, 95% is also used in the synthesis of other compounds, such as 4-piperazin-4-yl-benzyl chloride, which is used in the synthesis of pyridinium salts.
Propiedades
IUPAC Name |
tert-butyl 4-[(4-pyridin-4-ylphenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-21(2,3)26-20(25)24-14-12-23(13-15-24)16-17-4-6-18(7-5-17)19-8-10-22-11-9-19/h4-11H,12-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFFLEVYIWTGTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




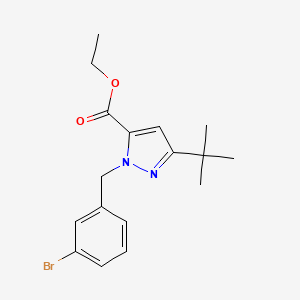

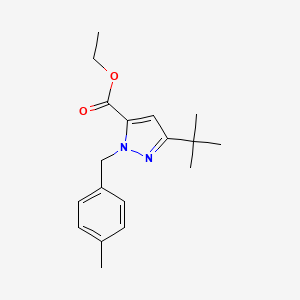


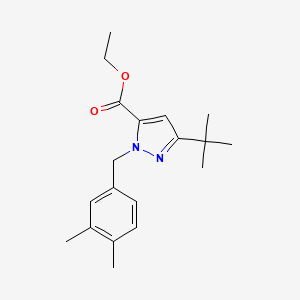
![3-(3-Fluoro-phenyl)-1,3a,4,5,6,7-hexahydro-pyrazolo[1,5-a]pyrazine, 95%](/img/structure/B6288289.png)
